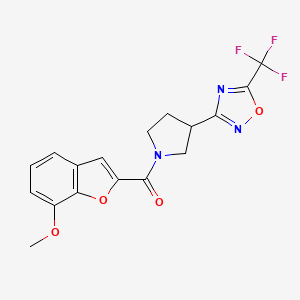
(7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H14F3N3O4 and its molecular weight is 381.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-Methoxybenzofuran-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with the CAS number 1351591-26-8 , is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C22H16F3N3O4 with a molecular weight of 443.4 g/mol . The structure features a benzofuran moiety coupled with a pyrrolidine ring and a trifluoromethyl-substituted oxadiazole, which may contribute to its biological properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, structure-activity relationship studies have shown that benzofuran derivatives can act as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. A notable compound in this category is BNC105 , which has shown exceptional potency against cancer cells by disrupting vascular structures and inhibiting tumor growth .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, leading to apoptosis in cancer cells.
- Targeting Specific Pathways : The trifluoromethyl group may enhance lipophilicity and metabolic stability, allowing for better interaction with cellular targets involved in cancer progression.
Study on Anticancer Activity
A study conducted on various benzofuran derivatives demonstrated that the introduction of specific substituents significantly affects their anticancer efficacy. The incorporation of the trifluoromethyl group was found to enhance the compounds' potency against multiple cancer cell lines .
In Vivo Studies
In vivo studies using animal models have indicated that compounds with similar structural motifs exhibit reduced tumor growth rates compared to control groups. For example, BNC105 was administered as a prodrug to overcome solubility issues and demonstrated superior vascular disrupting properties .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O4/c1-25-11-4-2-3-9-7-12(26-13(9)11)15(24)23-6-5-10(8-23)14-21-16(27-22-14)17(18,19)20/h2-4,7,10H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYYYYYOZHGPGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













